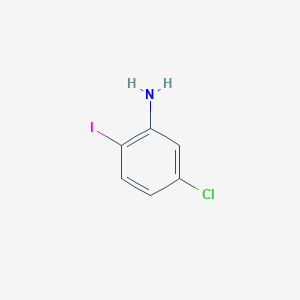

5-Chloro-2-iodoaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOMAFDDLHSVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348664 | |

| Record name | 5-chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6828-35-9 | |

| Record name | 5-Chloro-2-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6828-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Iodoaniline and Its Precursors

Established Synthetic Routes to 5-Chloro-2-iodoaniline

Established routes to this compound typically rely on multi-step reaction sequences that manipulate functional groups on an aromatic core. These protocols include the transformation of amino groups via diazotization and the reduction of nitro groups.

Multi-step syntheses are common for producing polysubstituted anilines where direct halogenation might lack regioselectivity.

A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by substitution with an iodide salt. acs.orgderpharmachemica.com For the synthesis of this compound, a suitable precursor is an appropriately substituted aminobenzoic acid, which undergoes diazotization and subsequent iodination.

One patented procedure describes the synthesis of a related compound, 2-chloro-5-iodobenzoic acid, starting from 2-chloro-5-aminobenzoic acid. google.com The amino group is treated with sodium nitrite (B80452) in an aqueous sulfuric acid solution at low temperatures (–10°C to 10°C) to form the diazonium salt. google.com After the reaction is complete, any excess sodium nitrite is removed, and an aqueous solution of potassium iodide is added to introduce the iodine atom, replacing the diazonium group. google.com A similar strategy can be envisioned for other isomers. The general applicability of using diazonium salts from anilines for iodination is a well-established synthetic tool. acs.org One specific multi-step synthesis of this compound starts from 4-chloro-2-nitroaniline (B28928) and proceeds through a diazotization step with aqueous sulfuric acid and sodium nitrite at 0°C, followed by treatment with potassium iodide at 20°C, which yields 4-chloro-1-iodo-2-nitrobenzene (B1580762) with 94% yield. chemicalbook.com

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aniline (B41778) derivatives. unimi.it In the context of this compound, the precursor is typically a chloro-iodo-nitrobenzene. For instance, the intermediate 4-chloro-1-iodo-2-nitrobenzene, formed via diazotization and iodination of 4-chloro-2-nitroaniline, is subsequently reduced to the target molecule, this compound. chemicalbook.com This reduction can be effectively carried out using iron powder in acetic acid and ethanol (B145695) under heating, affording the final product in 90% yield. chemicalbook.com

The choice of reducing agent is critical, especially when halogens are present. While methods like catalytic hydrogenation are common, they can sometimes lead to dehalogenation, particularly with iodo-substituted compounds. cdnsciencepub.comnih.gov The use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel is presented as a facile and convenient method for reducing halogenated nitrobenzenes to their corresponding anilines with good yields, often avoiding the displacement of the iodine atom that can occur with other reagents like stannous chloride or iron in hydrochloric acid. cdnsciencepub.com Other systems, such as tellurium powder in aqueous methanolic ammonium (B1175870) chloride, have also been shown to selectively reduce aromatic nitro groups without affecting halide substituents. researchgate.net

A modern and practical route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids. rsc.orgrsc.org This method is advantageous as it is performed under transition-metal-free and base-free conditions, using inexpensive potassium iodide (KI) and iodine (I₂) as the halogen source. rsc.orgrsc.org The reaction requires oxygen, which is essential for the transformation to proceed. rsc.org

This protocol has been successfully applied to synthesize a range of 2-iodoaniline (B362364) derivatives with high regioselectivity and in satisfactory to good yields. rsc.org Specifically, this compound was synthesized from its precursor, 2-amino-4-chlorobenzoic acid. rsc.org The reaction yielded the product as a brown solid with a melting point of 43°C. rsc.org This scalable method demonstrates high functional-group tolerance. rsc.org

Table 1: Synthesis of this compound via Decarboxylative Iodination

| Precursor | Product | Yield | Reagents | Conditions | Source |

|---|

This table is interactive and can be sorted by column headers.

Direct halogenation of aniline and its derivatives is a primary method for introducing halogen atoms onto the aromatic ring. derpharmachemica.com However, controlling the regioselectivity can be challenging due to the strong activating nature of the amino group, which often leads to poly-substituted products. derpharmachemica.com For deactivated anilines, specific reagents and conditions are employed.

Sequential halogenation allows for the controlled introduction of different halogens. Iodine monochloride (ICl) is a common and effective electrophilic iodinating agent for aromatic compounds, including anilines and their derivatives. derpharmachemica.comniscpr.res.in The reaction mechanism often involves the formation of a more reactive iodinating species. niscpr.res.inmdma.ch

For synthesizing halo-anilines, one approach involves a sequence of halogenation steps. For example, the synthesis of an isomer, 3-chloro-5-iodoaniline, can start with the iodination of an aniline derivative using iodine monochloride in acetic acid, followed by chlorination with chlorine gas under controlled conditions. A similar principle can be applied to other isomers. The iodination of 4-chloro-2-nitroaniline, a precursor to this compound, is effectively achieved using ICl in glacial acetic acid at reflux (120°C), directing the iodine to the position ortho to the deactivating nitro group. The rate of iodination with ICl can be influenced by the solvent and the presence of other ions. niscpr.res.in

Halogenation Techniques for Aniline Derivatives

Bromochlorohydantoin-Mediated Halogenation

A patented industrial method utilizes bromochlorohydantoin for the halogenation of p-iodoaniline. In this process, p-iodoaniline is reacted with bromochlorohydantoin in absolute ethanol at room temperature. This reagent serves as both a bromine and chlorine source, facilitating selective halogenation to form a 2-chloro-4-bromo-6-iodoaniline intermediate. The reaction's progress is carefully monitored using High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

Alternative Synthetic Strategies and Novel Approaches

Beyond traditional methods, modern organic synthesis offers alternative routes to this compound and related compounds, often employing catalysis and strategic functional group manipulations.

Palladium catalysis has become a important tool for the synthesis of 2-iodoaniline derivatives. These methods often involve cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed carbonylative annulation of 2-iodoanilines with acid anhydrides provides a route to 2-alkylbenzoxazinones. tandfonline.com This reaction is efficient and demonstrates good functional group tolerance. tandfonline.com Another approach involves the palladium-catalyzed Ugi-type multicomponent reaction of 2-iodoanilines, isocyanides, and carboxylic acids to produce N-acyl anthranilamides. rsc.org

A notable palladium-catalyzed reaction is the Sonogashira coupling. In one example, this compound was reacted with phenylacetylene (B144264) in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper(I) iodide (CuI) co-catalyst. wiley-vch.de This reaction, carried out in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (Et3N) as a base, yielded 5-chloro-2-(phenylethynyl)aniline in high yield. wiley-vch.de

Table 1: Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Base | Product | Yield |

|---|

This table illustrates the conditions for a typical Sonogashira coupling reaction involving this compound.

The synthesis of this compound can also be achieved through the manipulation of functional groups on other halogenated aniline precursors. A common strategy involves the diazotization of a related aniline, followed by a Sandmeyer-type reaction. For example, 4-Chloro-2-nitroaniline can serve as a starting material. chemicalbook.com The process involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent iodination. A two-step reaction from 4-chloro-2-nitroaniline involves diazotization with aqueous sulfuric acid and sodium nitrite at 0°C, followed by reaction with potassium iodide to yield the di-halogenated product, and then reduction of the nitro group using iron in acetic acid and ethanol. chemicalbook.com

Another approach is the direct halogenation of aniline derivatives, which often requires protection of the amino group to control regioselectivity. For instance, aniline can be acetylated to form acetanilide, which then undergoes sequential halogenation.

The principles of green chemistry are increasingly being applied to the synthesis of anilines to minimize environmental impact. One such approach is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. google.com Research has shown that water-soluble copper complexes can catalyze the synthesis of phenazine (B1670421) compounds from ortho-halogenated anilines in an aqueous phase, offering an environmentally friendly alternative to traditional methods that use precious metals and high temperatures. google.com

Another green strategy involves the use of ionic liquids as solvents for halogenation reactions. The chlorination or bromination of unprotected anilines can be achieved in high yields using copper halides in ionic liquids under mild conditions. beilstein-journals.orgnih.gov This method avoids the need for hazardous reagents like gaseous HCl and is more environmentally benign than methods requiring protection and deprotection steps. beilstein-journals.orgnih.gov

Purification and Isolation Techniques in this compound Synthesis

The isolation and purification of the target compound are critical steps in any synthetic sequence to ensure high purity of the final product.

Column Chromatography

Column chromatography is a widely used technique for the purification of this compound from reaction mixtures. rsc.org In one documented procedure, after a synthesis involving a decarboxylative iodination reaction, the resulting residue was purified by flash column chromatography on silica (B1680970) gel. rsc.org A solvent system of ethyl acetate (B1210297) and petroleum ether (in a 1:50 ratio) was used to elute the desired product, yielding this compound as a brown solid. rsc.org Similarly, in the synthesis of a derivative, 5-chloro-2-(phenylethynyl)aniline, flash column chromatography with a solvent mixture of ethyl acetate and heptane (B126788) (1:9) was employed for purification. wiley-vch.de

Table 2: Column Chromatography Conditions for Purification

| Compound | Adsorbent | Eluent System | Product Form |

|---|---|---|---|

| This compound | Silica Gel | Ethyl acetate/Petroleum ether (1:50) | Brown solid rsc.org |

This table summarizes typical column chromatography conditions used in the purification of this compound and its derivatives.

Recrystallization

Recrystallization is a crucial technique for the purification of solid organic compounds. This process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent system and careful control of the cooling process are critical for achieving high purity and yield.

Research findings indicate various recrystallization methods for this compound and its precursors. For instance, the crude product of a synthesis can be purified through recrystallization from a mixture of solvents. In one study, a crude material was recrystallized from a 4:1 mixture of hexanes and tetrahydrofuran, followed by cooling to 4 °C overnight to yield a light yellow solid. rsc.org In another instance, an orange solid was recrystallized from hexanes by cooling to -20 °C for two days, resulting in a light peach solid with an 86% yield. rsc.org

The choice of solvent is paramount and is determined by the solubility characteristics of the compound being purified. For example, 2-Iodoaniline, a precursor, can be recrystallized by dissolving the commercial material in benzene (B151609) at 50 °C and then slowly adding petroleum ether to induce crystallization upon cooling to -20 °C for approximately 4 hours. orgsyn.org Another method for purifying iodoaniline derivatives involves dissolving the crude solid in petroleum ether, adding sodium bisulfite to remove unreacted iodine, and heating to reflux at 75°C for 20 minutes before recrystallization. google.com

The following interactive tables summarize various recrystallization conditions and outcomes for this compound and related compounds based on documented research.

Table 1: Recrystallization of this compound and its Precursors

| Compound | Solvent System | Procedure | Outcome | Yield (%) | Reference |

| Amide Precursor | Hexanes/Tetrahydrofuran (4:1) | Dissolved and cooled to 4 °C overnight. | Light yellow solid. | Not specified | rsc.org |

| Title Compound Precursor | Hexanes | Dissolved and cooled to -20 °C for 2 days. | Light peach solid. | 86% | rsc.org |

| Title Compound Precursor | Chloroform (B151607) | Dissolved and recrystallized from 40 mL. | White solid. | 58% | rsc.org |

| Title Compound Precursor | Toluene | Cooled slowly overnight under argon. | Coarse white solid. | 58% | rsc.org |

| 2-Iodoaniline | Benzene/Petroleum Ether | Dissolved in benzene at 50 °C, petroleum ether added, cooled to -20 °C for 4 hours. | Recrystallized 2-Iodoaniline. | Not specified | orgsyn.org |

| Iodoaniline Derivatives | Petroleum Ether | Heated to reflux at 75°C for 20 minutes with sodium bisulfite. | Crystalline iodoaniline derivatives. | Not specified | google.com |

Table 2: Detailed Research Findings on Recrystallization

| Starting Material | Recrystallization Conditions | Final Product | Purity/Yield | Reference |

| Crude amide | ~4:1 hexanes/tetrahydrofuran (50 mL), cooled to 4 °C overnight. | Light yellow solid containing a 98:2 mixture of the amide and starting material. | Not specified | rsc.org |

| Orange solid (6.14 g) | Hexanes (50 mL), cooled to -20 °C for 2 days. | Title compound as a light peach solid (5.84 g). | 86% | rsc.org |

| Solid pink residue (5.05 g) | Chloroform (40 mL). | Title compound as a white solid (2.92 g). | 58% | rsc.org |

| Commercial 2-Iodoaniline | Benzene (1 mL per gram of iodoaniline) at 50 °C, followed by slow addition of petroleum ether (~4 times the volume of benzene), cooled to -20 °C for 4 hours. | Purified 2-Iodoaniline. | Not specified | orgsyn.org |

Chemical Reactivity and Derivatization of 5 Chloro 2 Iodoaniline

Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-iodoaniline

The reactivity of the aromatic ring in this compound towards electrophilic attack is influenced by the electronic effects of its substituents. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine and iodine atoms are deactivating, electron-withdrawing groups. This interplay of activating and deactivating influences governs the regioselectivity of electrophilic aromatic substitution reactions.

To control the reactivity and regioselectivity, the amino group is often protected, for example, by acetylation to form an acetanilide. This protection moderates the activating effect of the amino group and can prevent unwanted side reactions during subsequent electrophilic additions, such as halogenation. vulcanchem.com

Nucleophilic Aromatic Substitution Reactions Involving Halogen Displacement

Aromatic rings, such as the one in this compound, are generally nucleophilic but can undergo nucleophilic aromatic substitution (SNAr) when substituted with electron-withdrawing groups. wikipedia.org The presence of both chlorine and iodine atoms on the aniline (B41778) ring makes it susceptible to nucleophilic attack, leading to the displacement of a halogen atom. These reactions are often facilitated by the electron-deficient nature of the aromatic ring.

Iodine Replacement Reactions (e.g., with CuCN, NaN₃)

The iodine atom in this compound is a good leaving group and can be displaced by various nucleophiles. For instance, treatment with copper(I) cyanide (CuCN) or sodium azide (B81097) (NaN₃) can lead to the substitution of the iodine atom. The reaction with sodium azide is a pathway to synthesize aryl azides, which are versatile intermediates in organic synthesis. For example, the reaction of 5-substituted 2-iodoanilines with sodium azide can be carried out in dimethylformamide (DMF) at elevated temperatures. nih.gov

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms allows for selective reactions, as the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. mdpi.comsmolecule.comrsc.orgresearchgate.net These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.com In the case of this compound, the higher reactivity of the C-I bond allows for selective coupling at the 2-position.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, often in the presence of a copper(I) co-catalyst. mdpi.comresearchgate.netmdpi.comwikipedia.org This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. mdpi.com this compound can readily participate in Sonogashira couplings, reacting with terminal alkynes at the iodo-substituted position. mdpi.comresearchgate.netmdpi.com These reactions are instrumental in the synthesis of a variety of substituted alkynes and have been applied in the preparation of complex molecules, including biologically active compounds and organic materials. mdpi.comwikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgsci-hub.se The palladium catalyst facilitates the main cross-coupling, while the copper co-catalyst activates the alkyne. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-substituted 2-iodoaniline | Aryl acetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, 60 °C, 20–30 min (microwave) | Indole (B1671886) derivative | mdpi.com |

| 2-Iodoaniline | Phenylacetylene (B144264) | Pd(OAc)₂, Na₂CO₃, AcOH | DMSO, 80 °C, 24 h | 3-Aminoindole derivative | researchgate.net |

Recent advancements have led to the development of ligand- and copper-free Sonogashira-type reactions. researchgate.netsci-hub.seresearchgate.net These modified protocols offer advantages such as reduced cost and toxicity associated with copper and phosphine (B1218219) ligands. In such reactions, a palladium catalyst is still employed, but the copper co-catalyst is omitted. The base and solvent system become crucial for the reaction's success. sci-hub.se

A study demonstrated the synthesis of 3-aminoindole derivatives from this compound and various primary amines and phenylacetylene using a copper- and ligand-free Sonogashira-type reaction. researchgate.net The reaction proceeds smoothly using palladium acetate (B1210297) as the catalyst and sodium carbonate as the base in dimethyl sulfoxide (B87167) (DMSO) at 80°C, affording the desired products in fair to excellent yields. researchgate.net

| Amine Reactant | Yield | Reference |

|---|---|---|

| 3,5-Dichloroaniline | Fair (50%) | researchgate.net |

| Benzylamine | Excellent (89%) | researchgate.net |

Sonogashira Cross-Coupling Reactions

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is a substrate for other important metal-catalyzed transformations.

The Sonogashira coupling , a palladium/copper co-catalyzed reaction between a terminal alkyne and an aryl halide, is a key method for forming carbon-carbon triple bonds. mdpi.com this compound can be coupled with various alkynes, such as phenylacetylene, at the C-I position. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.comsioc-journal.cn The resulting 2-alkynyl-5-chloroanilines are valuable intermediates for the synthesis of heterocycles like indoles. researchgate.netresearchgate.netmdpi.com

The Heck reaction , which involves the palladium-catalyzed coupling of an alkene with an aryl halide, is another valuable tool. semanticscholar.org this compound can participate in Heck reactions, again with preferential reactivity at the C-I bond. nih.govacs.org This allows for the introduction of vinyl groups, which can be further functionalized.

Zinc-catalyzed cross-coupling reactions have also been explored as a less toxic alternative to palladium- and nickel-based systems for certain transformations. aablocks.com

Reactions of the Amine Functionality

The amino group of this compound is a versatile functional handle that can be readily derivatized.

Formation of Schiff Bases

The reaction of the primary amine group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. ambeed.comjocpr.com This condensation reaction is typically acid-catalyzed and involves the removal of water. The resulting Schiff bases can be valuable intermediates or final products with diverse applications. For example, Schiff bases derived from substituted anilines have been used as ligands in coordination chemistry. d-nb.info

Table 2: Formation of a Schiff Base from this compound

| Aldehyde/Ketone | Catalyst | Solvent | Product | Reference |

| Salicylaldehyde | Acetic Acid (catalytic) | Ethanol (B145695) | 2-(((2-chloro-5-iodophenyl)imino)methyl)phenol | researchgate.net |

Sulfonylation Reactions

The amine functionality of this compound can be readily sulfonylated by reacting it with sulfonyl chlorides in the presence of a base like pyridine. nih.gov This reaction results in the formation of a stable sulfonamide linkage. This protection strategy is often employed to reduce the nucleophilicity and basicity of the amine, allowing for selective reactions at other positions of the molecule. nih.gov The resulting N-sulfonylated derivatives can be used in further synthetic transformations. whiterose.ac.ukbeilstein-journals.org

Table 3: Sulfonylation of this compound

| Sulfonyl Chloride | Base | Solvent | Product | Yield | Reference |

| Methanesulfonyl chloride | Pyridine | Dichloromethane | N-(5-chloro-2-iodophenyl)methanesulfonamide | Good | whiterose.ac.uk |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(5-chloro-2-iodophenyl)-4-methylbenzenesulfonamide | High | nih.gov |

Isothiocyanate Formation

The primary amino group of this compound can be converted to an isothiocyanate group (-N=C=S). This transformation can be achieved through various methods, such as reaction with thiophosgene (B130339) or by the desulfurization of dithiocarbamic acid salts. tandfonline.com The resulting 4-chloro-2-iodo-1-isothiocyanatobenzene is a reactive intermediate that can participate in various addition reactions, making it a useful building block in the synthesis of sulfur-containing heterocycles.

Cyclization and Annulation Reactions Involving this compound

This compound is a versatile starting material in the synthesis of various heterocyclic compounds. Its structure, featuring an amino group, an iodine atom, and a chlorine atom on a benzene (B151609) ring, allows for a range of cyclization and annulation reactions to build complex molecular architectures. These reactions are pivotal in generating libraries of compounds with potential biological and pharmaceutical applications. labmix24.comchemicalbook.in

This compound serves as a key reactant in the preparation of pyrimidoindolones. labmix24.comchemicalbook.in This class of compounds is synthesized through multi-step reaction sequences that leverage the reactivity of the functional groups on the aniline derivative. While specific reaction details involving this compound were not found in the provided search results, the general strategies for constructing pyrimidoindolone scaffolds often involve the initial formation of an indole or indolone core, followed by the annulation of the pyrimidine (B1678525) ring. The presence of the chloro and iodo substituents on the starting aniline can be exploited for further functionalization or to influence the regioselectivity of the cyclization steps.

The synthesis of amino-indoloquinolines can also be achieved using this compound as a precursor. labmix24.comchemicalbook.in These compounds are part of the broader class of indoloquinolines, which are known for their significant biological activities. rsc.orgresearchgate.net The general approach to synthesizing these molecules involves the construction of the indole ring followed by the quinoline (B57606) moiety, or vice versa. The strategic placement of the amino, chloro, and iodo groups on the this compound starting material provides handles for the cyclization reactions necessary to form the fused ring system.

This compound is a valuable building block for the synthesis of pyrroloquinoxalines. labmix24.comchemicalbook.in These nitrogen-containing heterocyclic compounds are of significant interest due to their diverse biological properties. researchgate.net The synthesis often begins with the coupling of this compound with a pyrrole-containing moiety. For instance, a copper-catalyzed coupling of a 2-iodoaniline derivative with pyrrole (B145914) can yield a 1-(2-aminophenyl)pyrrole intermediate. nih.govacs.org This intermediate can then undergo cyclocondensation with a carbonyl compound, such as an aldehyde, to form the pyrroloquinoxaline core. nih.govacs.org An indium trichloride-catalyzed one-pot synthesis has been reported for the creation of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives and 2-(prop-2-ynyloxy)benzaldehydes, affording the fused heterocyclic systems in good yields. nih.govacs.org

Table 1: Synthesis of Pyrroloquinoxalines

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 5-chloro-2-(1H-pyrrol-1-yl)aniline | 2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | 3-Chloro-6-methyl-12bH-benzo chemicalbook.innih.govlabmix24.comCurrent time information in Bangalore, IN.oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83 |

Data sourced from multiple studies. nih.govacs.org

The synthesis of indole derivatives from this compound is a well-established and versatile transformation. scispace.comrsc.org The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne, is a prominent method for constructing the indole scaffold. ub.edu This reaction offers high regioselectivity and generally provides good to excellent yields. ub.edu

In one application, N-tosylated this compound was successfully coupled with various terminal alkynes using a recyclable palladium nanoparticle catalyst (Pd0-AmP-MCF) and a copper(I) iodide co-catalyst. scispace.com This method demonstrated complete chemoselectivity, with the reaction occurring exclusively at the iodine-bearing position to yield the corresponding 6-chloro-indole derivatives in high yields. scispace.com The choice of the N-protecting group on the aniline is crucial, as unprotected or Boc-protected anilines did not lead to the desired indole product. scispace.com

Table 2: Palladium-Catalyzed Synthesis of Indole Derivatives from this compound

| Alkyne | Protecting Group | Product | Yield (%) |

| Phenylacetylene | Tosyl | 6-Chloro-2-phenyl-1-tosyl-1H-indole | 95 |

| 1-Octyne | Tosyl | 6-Chloro-2-hexyl-1-tosyl-1H-indole | 90 |

Reaction conditions: N-tosyl-5-chloro-2-iodoaniline, alkyne, Pd0-AmP-MCF, CuI, NEt₃, acetonitrile, 40°C. scispace.com

A one-pot methodology for the synthesis of 3-aminoindole derivatives has been developed using a copper- and ligand-free Sonogashira cross-coupling reaction. researchgate.netresearchgate.net This approach involves the reaction of 2-iodoanilines, including this compound, with terminal alkynes and various amines. researchgate.net The reaction proceeds via a nucleophilic annulative amination. researchgate.net When this compound was used as the starting material, the corresponding 3-aminoindole derivatives were obtained in yields ranging from fair to excellent. researchgate.net For example, the reaction of this compound with phenylacetylene and 4-(trifluoromethoxy)benzylamine (B1296781) yielded N-(4-(trifluoromethoxy)benzyl)-6-chloro-2-phenyl-1H-indol-3-amine. researchgate.net

Table 3: Synthesis of 3-Aminoindole Derivatives from this compound

| Alkyne | Amine | Product | Yield (%) |

| Phenylacetylene | 4-(trifluoromethoxy)benzylamine | N-(4-(trifluoromethoxy)benzyl)-6-chloro-2-phenyl-1H-indol-3-amine | Not specified |

| Phenylacetylene | Pyrrolidine | 6-Chloro-2-phenyl-3-(pyrrolidin-1-yl)-1H-indole | 89 |

| Phenylacetylene | 3,5-Dichloroaniline | N-(3,5-dichlorophenyl)-6-chloro-2-phenyl-1H-indol-3-amine | 50 |

Data represents a selection of synthesized compounds. researchgate.net

Spectroscopic Characterization Methodologies for 5 Chloro 2 Iodoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Chloro-2-iodoaniline and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular structure.

Proton (¹H) NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons and the amine (-NH₂) protons. rsc.org The aromatic region displays characteristic splitting patterns (doublets and a doublet of doublets) that confirm the substitution pattern on the benzene (B151609) ring. For instance, the spectrum of this compound shows a doublet for the proton at position 6, a doublet for the proton at position 4, and a doublet of doublets for the proton at position 3, along with a broad singlet for the two amine protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound and its Derivatives (400 MHz, CDCl₃)

| Compound Name | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|

| This compound | 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.15 (s, 2H, -NH₂) rsc.org |

| 5-Bromo-2-iodoaniline | 7.46 (d, J = 8.4 Hz, 1H), 6.88 (d, J = 2.4 Hz, 1H), 6.60 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.14 (s, 2H, -NH₂) rsc.org |

| 5-Fluoro-2-iodoaniline | 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H, -NH₂) rsc.org |

| 2-Iodo-5-methoxyaniline | 7.48 (d, J = 8.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 6.42 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 4.07 (s, 2H, -NH₂), 3.74 (s, 3H, -OCH₃) rsc.org |

Data sourced from a study on the synthesis of 2-iodoanilines. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of its six carbon atoms in different chemical environments. The carbon atom bonded to the iodine typically appears at a very upfield chemical shift (around 81.2 ppm) due to the heavy atom effect, which is a characteristic feature in the spectra of iodo-substituted aromatics. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound and its Derivatives (100 MHz, CDCl₃)

| Compound Name | Chemical Shifts (δ, ppm) |

|---|---|

| This compound | 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 rsc.org |

| 5-Bromo-2-iodoaniline | 148.1, 140.1, 123.2, 123.0, 117.2, 82.0 rsc.org |

| 5-Fluoro-2-iodoaniline | 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz) rsc.org |

| 2-Iodo-5-methoxyaniline | 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4 rsc.org |

Data sourced from a study on the synthesis of 2-iodoanilines. rsc.org

For fluorinated derivatives such as 5-Fluoro-2-iodoaniline, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive tool for characterization. beilstein-journals.org Due to the absence of naturally occurring fluorinated compounds in most biological and chemical systems, ¹⁹F NMR provides a clean spectrum with minimal background interference. beilstein-journals.org In the case of 5-Fluoro-2-iodoaniline, the ¹⁹F NMR spectrum shows a singlet at approximately -113.4 ppm, confirming the presence and electronic environment of the fluorine atom on the aromatic ring. rsc.org This technique is particularly valuable for studying protein-ligand interactions and for the structural analysis of fluorinated macromolecules. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 253.9233. rsc.org Experimental HRMS data showing a value very close to this, such as the observed 253.9218, confirms the molecular formula C₆H₆ClIN⁺. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound and its Derivatives

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| This compound | C₆H₅ClIN | 253.9233 | 253.9218 rsc.org |

| 5-Bromo-2-iodoaniline | C₆H₅BrIN | 297.8728 | 297.8713 rsc.org |

| 5-Fluoro-2-iodoaniline | C₆H₅FIN | 237.9528 | 237.9519 rsc.org |

| 2-Iodo-5-methoxyaniline | C₇H₈INO | 249.9729 | 249.9720 rsc.org |

| N-(5-methyl-1H-indol-2-ylmethyl)-5-chloro-2-iodoaniline | C₁₆H₁₄ClIN₂ | 395.9890 | 395.9891 beilstein-journals.org |

| N-(1H-indol-2-ylmethyl)-5-fluoro-2-iodoaniline | C₁₅H₁₂FIN₂ | 366.0029 | 366.0020 beilstein-journals.org |

Data sourced from studies on the synthesis of 2-iodoanilines and dihydroindolo[1,2-a]quinoxalines. rsc.orgbeilstein-journals.org

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for analyzing polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. The HRMS data presented for this compound and its derivatives are obtained using ESI as the ionization source (HRMS-ESI). rsc.orgbeilstein-journals.org This method is particularly well-suited for these aniline (B41778) derivatives, allowing for the gentle ionization of the molecules and their introduction into the mass analyzer to obtain precise molecular weight information. rsc.org

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a fundamental technique for determining the molecular weight and fragmentation pattern of organic compounds. For this compound, high-resolution mass spectrometry (HRMS), a highly accurate form of EIMS, has been utilized to confirm its elemental composition. The calculated mass for the protonated molecule [C₆H₅ClIN+H]⁺ is 253.9233, with an experimentally found value of 253.9218, which corroborates the molecular formula. researchgate.net

Further analysis using predicted collision cross-section (CCS) values, which provide insight into the molecule's shape in the gas phase, has been reported. These predictions for various adducts of this compound offer another layer of structural confirmation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 253.92281 | 134.8 |

| [M+Na]⁺ | 275.90475 | 137.8 |

| [M-H]⁻ | 251.90825 | 131.5 |

| [M+NH₄]⁺ | 270.94935 | 151.9 |

| [M+K]⁺ | 291.87869 | 139.8 |

| [M]⁺ | 252.91498 | 132.0 |

| Data sourced from PubChemLite. uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The analysis of this compound and its derivatives by IR spectroscopy reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy offers high resolution and sensitivity for the analysis of molecular vibrations. For derivatives of this compound, FT-IR is used to confirm the presence of key functional groups. For instance, in the synthesis of N-benzyl-5-chloro-2-iodoaniline, a derivative of the title compound, FT-IR would be used to monitor the reaction and confirm the structure of the product. rsc.org Studies on related haloanilines, such as poly(3-chloroaniline), show characteristic peaks for N-H stretching around 3392 cm⁻¹, quinonoid and benzenoid ring stretching at approximately 1585 cm⁻¹ and 1508 cm⁻¹, respectively, and C-Cl stretching near 792 cm⁻¹. asianpubs.org These values provide a reference for the expected spectral features of this compound.

Attenuated Total Reflectance (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR that allows for the analysis of solid and liquid samples with minimal preparation. This methodology has been effectively employed in the synthesis and characterization of complex haloaniline derivatives, such as 4-bromo-2-chloro-6-iodoaniline. harricksci.comharricksci.com In such studies, ATR-FTIR is used to identify intermediates and the final product by their characteristic vibrational modes. harricksci.comharricksci.com For example, the IR spectra of products from the oxidative polycondensation of various aromatic amines, including p-iodoaniline and p-chloroaniline, have been analyzed using the ATR-FTIR technique with a ZnSe crystal. researchgate.net While specific ATR data for this compound is not extensively published, the analysis of related compounds demonstrates the utility of this technique for confirming structural features. For instance, in the characterization of a derivative of 1-(2-bromoethyl)-2-iodobenzene, ATR-IR spectroscopy identified key peaks at 1726, 1465, 1367, 1147, 1010, and 750 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of a derivative of this compound, HEXCS, showed a broad absorption band with a maximum (λmax) at 284 nm, which is attributed to a combination of π→π* and n→π* transitions. ui.ac.id Another study on a related compound reported two distinct absorption maxima at 286 nm and 328 nm when measured in tetrahydrofuran (B95107) (THF). cas.cz The electronic spectrum of poly(3-chloroaniline)-blend-polyethyleneglycol in DMSO exhibits absorption bands at 225 nm and 293 nm, corresponding to π-π* and n-π* transitions, respectively. asianpubs.org These findings indicate that this compound and its derivatives typically absorb in the UV region, a characteristic feature of substituted benzene rings.

X-ray Diffraction (XRD) (for crystal structure determination)

The crystal structure of 4-Chloro-2-iodoaniline (B181669) was determined to be orthorhombic with the space group P 2₁ 2₁ 2₁. iucr.orgcymitquimica.com The C—Cl and C—I bond lengths were found to be 1.755 (6) Å and 2.101 (5) Å, respectively. tcichemicals.comcymitquimica.com The crystal packing is characterized by N—H···N hydrogen bonding, which forms chains along the direction. tcichemicals.comiucr.orgcymitquimica.com Additionally, a Cl···I halogen-halogen interaction of 3.7850 (16) Å is observed. tcichemicals.comiucr.orgcymitquimica.com The structure also exhibits offset π-stacking between the aromatic rings of neighboring molecules. tcichemicals.comiucr.orgcymitquimica.com The Cambridge Crystallographic Data Centre (CCDC) holds the deposition for this structure under the reference number 1015344. cymitquimica.com

For a derivative, N-benzyl-5-chloro-2-iodoaniline, the crystallographic data is available from the CCDC under the deposition number 1816887, indicating that detailed structural studies on derivatives of the title compound have been performed. rsc.org

Table 2: Crystallographic Data for 4-Chloro-2-iodoaniline

| Parameter | Value |

| Formula | C₆H₅ClIN |

| Molecular Weight | 253.46 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 4.1538 (4) |

| b (Å) | 11.3685 (11) |

| c (Å) | 15.8550 (16) |

| V (ų) | 748.71 (13) |

| Z | 4 |

| Data sourced from the IUCr Journals. iucr.orgcymitquimica.com |

Theoretical and Computational Studies of 5 Chloro 2 Iodoaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can model various molecular parameters with a high degree of accuracy. researchgate.net These calculations are fundamental for understanding the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (-Cl and -I) on the aromatic ring. The presence and position of these groups alter the charge distribution, influencing the molecule's stability, polarity, and reactivity. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller energy gap suggests that the molecule is more reactive and less stable. chemrxiv.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. chemrxiv.orgmdpi.com These include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness. mdpi.com For instance, a low ionization potential indicates a molecule's propensity to donate electrons, while a high electron affinity suggests a good capacity to accept electrons. mdpi.com In the case of 5-Chloro-2-iodoaniline, the HOMO is expected to be distributed over the aniline (B41778) moiety, particularly the amino group and the aromatic ring, while the LUMO would also be located on the aromatic system, influenced by the electron-withdrawing halogen atoms.

Table 1: Theoretical Global Reactivity Descriptors Calculated from FMO Energies

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. chemrxiv.org |

| Ionization Potential (I) | -E_HOMO | The minimum energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. mdpi.com |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of an electron from a stable system. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. chemrxiv.org |

| Global Softness (S) | 1 / η | The reciprocal of hardness, indicating high reactivity. chemrxiv.org |

| Electrophilicity Index (ω) | μ² / 2η | A measure of the electrophilic power of a molecule. |

This table presents the definitions of reactivity descriptors derived from DFT calculations. Specific values for this compound would require a dedicated computational study.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP map illustrates the charge distribution on the molecular surface using a color spectrum. Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. chemrxiv.orgdergipark.org.tr For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the amino group due to its lone pair of electrons, making it a site for electrophilic interaction. The hydrogen atoms of the amino group and potentially areas near the halogen atoms would exhibit a positive potential (blue), indicating sites for nucleophilic interaction. dergipark.org.tr

Vibrational Frequency Calculations and Spectral Assignments

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.netbiointerfaceresearch.com The assignment of specific vibrational modes (e.g., stretching, bending) to observed spectral bands is typically confirmed using Potential Energy Distribution (PED) analysis. biointerfaceresearch.com For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching and bending of the aromatic ring, C-N stretching, C-C aromatic ring stretching, and the characteristic C-Cl and C-I stretching vibrations.

Table 2: Predicted Vibrational Modes and Typical Frequency Ranges for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric/Symmetric Stretch | 3400 - 3500 | Stretching of the amine group hydrogen bonds. |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |

| C=C Aromatic Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the ring. |

| N-H In-plane Bend | 1550 - 1650 | Bending motion of the amine group within the molecular plane. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

Note: These are general frequency ranges; precise values are obtained from specific DFT calculations.

Intermolecular Interactions and Hydrogen Bonding Analysis

In the solid state, the crystal packing of this compound is governed by a network of non-covalent interactions. Analysis of the crystal structure of the closely related isomer 4-chloro-2-iodoaniline (B181669) reveals the types of interactions that are likely to be present. iucr.org These include:

Hydrogen Bonding: The amino group is a key participant in hydrogen bonding, acting as a donor. It can form N—H···N intermolecular hydrogen bonds, linking molecules into one-dimensional chains. iucr.org

Halogen Bonding: The iodine atom, due to its size and polarizability, can act as a halogen bond donor. Contacts between the chlorine and iodine atoms of neighboring molecules (Cl···I interactions) are also possible and have been observed in isomers. iucr.org

π-π Stacking: The aromatic rings can interact through π-π stacking. In haloanilines, this often involves offset face-to-face stacking, where the rings are parallel but laterally shifted. iucr.org

These weak interactions collectively determine the crystal lattice energy, melting point, and other physical properties of the solid material.

Table 3: Representative Intermolecular Contact Distances from a Related Isomer

| Interaction Type | Atoms Involved | Typical Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H···N | ~2.3 (H···N) | Directs crystal packing into chains. iucr.orgresearchgate.net |

| Halogen-Halogen Contact | Cl···I | ~3.79 | Contributes to lattice stability. iucr.org |

| π-π Stacking | Centroid-Centroid | ~4.15 | Stabilizes the packing of aromatic rings. iucr.org |

Data based on the crystal structure of the isomer 4-chloro-2-iodoaniline as a proxy. iucr.org

Prediction of Reactivity and Reaction Mechanisms

Computational studies are pivotal in predicting the chemical reactivity and elucidating potential reaction mechanisms for this compound.

Reactivity Sites: As indicated by MEP analysis, the electron-rich amino group and aromatic ring are susceptible to electrophilic attack. The electron-poor sites, such as the protons of the amino group, are open to nucleophilic attack.

Reaction Types: The presence of two different halogen atoms offers distinct reactivity. The C-I bond is weaker and more polarizable than the C-Cl bond, making it the preferred site for reactions like Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. The compound can also undergo substitution reactions where the halogen atoms are replaced by other nucleophiles. Furthermore, the amino group can be oxidized to a nitro group or be involved in diazotization reactions.

Mechanism Modeling: DFT calculations can be used to model the transition states of potential reactions, providing insights into the reaction kinetics and thermodynamics. By calculating the activation energies for different pathways, the most favorable reaction mechanism can be predicted.

Applications of 5 Chloro 2 Iodoaniline in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

5-Chloro-2-iodoaniline is a crucial intermediate in the synthesis of a wide array of organic compounds. xinchem.com Its utility stems from the presence of three distinct functional groups: an amine, a chloro group, and a highly reactive iodo group. The iodine atom, in particular, is an excellent leaving group and readily participates in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. a2bchem.com This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be readily diazotized or acylated, providing further pathways for molecular elaboration. This multi-functionality makes this compound and similar halogenated anilines indispensable starting materials for creating more complex molecules with potential applications in pharmaceuticals and materials science. xinchem.coma2bchem.com

Building Block for Complex Molecular Architectures

The specific arrangement of functional groups on this compound makes it an ideal building block for assembling complex molecular architectures. Chemists can exploit the differential reactivity of the C-I and C-Cl bonds, often activating the more labile carbon-iodine bond first in cross-coupling reactions while leaving the chloro- and amino- groups available for subsequent transformations. This stepwise approach is fundamental to the convergent synthesis of intricate polycyclic and heterocyclic systems. a2bchem.com

This compound is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net Its structure is primed for cyclization reactions that form fused ring systems, which are common motifs in biologically active molecules. The amino group and the ortho-iodo substituent can participate in a variety of annulation strategies to build rings onto the parent benzene (B151609) structure. Research has demonstrated its role as a reactant in the preparation of diverse heterocyclic frameworks. chemicalbook.inlabmix24.com

Specific applications highlight the utility of this compound as a key reactant in the synthesis of several classes of complex heterocycles, including pyrimidoindolones, amino-indoloquinolines, and pyrroloquinoxalines. chemicalbook.inlabmix24.com For instance, a derivative of this compound, namely 5-chloro-2-(1H-pyrrol-1-yl)aniline, is used in an Indium(III) chloride-catalyzed one-pot reaction to produce pyrroloquinoxaline derivatives. nih.govacs.org This reaction involves the cyclocondensation of the aniline (B41778) derivative with 2-(prop-2-ynyloxy)benzaldehydes to yield complex fused heterocyclic systems. nih.govacs.org

| Synthesis of Fused Quinoxaline Derivatives | ||

| Reactant A | Reactant B | Product (Yield) |

| 2-(prop-2-ynyloxy)benzaldehyde | 5-chloro-2-(1H-pyrrol-1-yl)aniline | 3-Chloro-6-methyl-12bH-benzo sigmaaldrich.comtcichemicals.comnih.govCurrent time information in Bangalore, IN.oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline (83%) nih.govacs.org |

This table illustrates the application of a this compound derivative in the synthesis of a complex, fused pyrroloquinoxaline system, demonstrating its role as a key building block. nih.govacs.org

Enabling Construction of 3,4-Fused Systems via Tandem Catalysis

The ortho-iodoaniline moiety is particularly valuable for constructing fused ring systems at the 3 and 4 positions of an indole (B1671886) core through tandem catalysis. researchgate.net Tandem reactions, where a single catalyst promotes multiple distinct transformations in one pot, offer significant advantages in efficiency and atom economy. researchgate.net A notable example is the palladium-catalyzed cascade cyclization of allenes tethered to ortho-iodoaniline derivatives. acs.org This process involves an intramolecular Heck insertion of the aryl iodide into the allene, which is immediately followed by an intramolecular allylic amination sequence. acs.org This powerful strategy rapidly assembles 3,4-fused tricyclic 3-alkylidene indoline (B122111) derivatives from readily available starting materials. acs.org The resulting products can be further transformed into a variety of functionalized tricyclic indole derivatives. acs.org

| Palladium-Catalyzed Tandem Cyclization for 3,4-Fused Indolines | ||

| Substrate Type | Catalyst Loading | Product (Yield) |

| N-Tosyl-tethered allene | 5 mol % Pd(OAc)₂ | 7-membered ring-fused tricyclic indoline (72%) acs.org |

| Quaternary α-amino acid derived allene | 10 mol % Pd(OAc)₂ | 7-membered ring-fused tricyclic indoline (94%) acs.org |

| CH₂-unit-longer tethered allene | 10 mol % Pd(OAc)₂ | 8-membered ring-fused tricyclic indoline (68%) acs.org |

This table showcases the effectiveness of palladium-catalyzed tandem catalysis using ortho-iodoaniline derivatives to construct complex 3,4-fused polycyclic indole skeletons. acs.org

Applications of 5 Chloro 2 Iodoaniline in Medicinal Chemistry Research

Intermediate in Pharmaceutical Compound Development

Chemical intermediates are the foundational components in the synthesis of Active Pharmaceutical Ingredients (APIs). mlunias.com They are the precursors that form the essential links in complex synthetic pathways, and their quality and availability directly influence the efficacy, safety, and cost-efficiency of the final drug product. mlunias.com 5-Chloro-2-iodoaniline is an important intermediate in this context, utilized as a starting material or reactant in the multi-step synthesis of various complex heterocyclic systems with therapeutic potential. chemicalbook.com

The strategic placement of the chloro and iodo substituents makes it a particularly useful precursor. The iodine atom, for instance, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental processes in modern drug synthesis. This allows for the facile introduction of diverse chemical moieties at the 2-position of the aniline (B41778) ring. Research has documented the use of this compound as a reactant in the preparation of several classes of compounds, including:

Pyrimidoindolones

Amino-indoloquinolines

Pyrroloquinoxalines chemicalbook.com

These heterocyclic structures form the core of many biologically active molecules, and the use of this compound provides a reliable route for their synthesis. A related precursor, 5-Chloro-2-nitroaniline, is used in the synthesis of veterinary drugs like Fenbendazole and Albendazole, highlighting the importance of this substitution pattern in pharmaceutical development. guidechem.com

Table 1: Examples of Compound Classes Synthesized Using this compound as an Intermediate

| Compound Class | Synthetic Utility | Potential Therapeutic Area |

| Pyrimidoindolones | Serves as a key building block in the assembly of the fused ring system. | Anticancer, Antiviral |

| Amino-indoloquinolines | Used to construct the quinoline (B57606) portion of the molecule. | Antimalarial, Anticancer |

| Pyrroloquinoxalines | Incorporated as a foundational piece of the heterocyclic core. | Antibacterial, Antitumor |

| 4-Functionalized-1H-indoles | Acts as a precursor for creating substituted indoles via cyclization reactions. rsc.org | Diverse (CNS, Inflammation) |

Scaffold for Designing New Drugs

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a template for the development of novel drugs. mdpi.comresearchgate.net The indole (B1671886) nucleus is widely regarded as one such privileged scaffold, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities. researchgate.net this compound is a key precursor for the synthesis of substituted indoles, making it an important tool for generating libraries of compounds based on this valuable scaffold. researchgate.netgoogle.com

The synthesis of indole derivatives from this compound allows medicinal chemists to explore chemical space by introducing various substituents onto the indole ring. The chlorine atom at the 5-position, for example, can influence the electronic properties and metabolic stability of the final molecule. The ability to build upon the indole scaffold derived from this starting material enables the systematic modification of compounds to optimize their potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com This approach is central to modern drug design, where compound libraries are created and screened to identify lead candidates for further development. nih.gov

Development of Biologically Active Indole Derivatives

The synthesis of indole derivatives is one of the most significant applications of this compound in medicinal chemistry. The Fischer indole synthesis and other cyclization strategies can utilize this aniline derivative to produce indoles with a chlorine atom at the 5-position. google.com This specific substitution has been shown to be beneficial in various therapeutic contexts.

A notable example is in the development of anticancer agents. Researchers have synthesized novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives that act as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFRT790M) and BRAFV600E pathways, which are over-activated in several malignancies. mdpi.com In one study, a series of compounds derived from a 5-chloro-indole scaffold demonstrated significant antiproliferative activity, with IC50 values for EGFR inhibition ranging from 68 nM to 89 nM. mdpi.com The most potent derivative was found to be 1.2-fold more potent than the reference drug erlotinib. mdpi.com

The indole scaffold is also associated with a broad spectrum of other biological activities, including:

Antimicrobial Activity : Various indole derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. chula.ac.th

Antimalarial Activity : Indole-based compounds, such as indoloisoquinolines and indolizinoindolones, have been developed with in vitro activity against blood- and liver-stage malaria parasites. nih.gov

Antiviral and Anti-inflammatory Properties : The versatility of the indole nucleus allows for its incorporation into structures designed to target viral proteins or inflammatory pathways. chula.ac.th

The use of this compound as a starting material provides a direct route to this important class of halogenated, biologically active molecules.

Studies on Antimicrobial Activity of Halogenated Anilines

Halogenated anilines as a chemical class have demonstrated significant antimicrobial and antibiofilm properties. nih.gov Studies on various substituted anilines reveal that the presence, number, and position of halogen atoms on the aromatic ring are critical for their bioactivity. nih.gov

Research has investigated the efficacy of halogenated anilines against a range of pathogens, including uropathogenic Escherichia coli (UPEC) and the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections. nih.gov For example, 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674) showed potent activity, with minimum inhibitory concentrations (MICs) of 200 µg/mL and 100 µg/mL, respectively, against UPEC. nih.gov Both compounds also exhibited a biofilm inhibition IC50 value of 10 µg/mL. nih.gov

Similarly, studies on trifluoro-anilines against Vibrio species, common seafood contaminants, have shown that compounds like 2-iodo-4-trifluoromethylaniline possess both antibacterial and antibiofilm properties, with an MIC of 50 µg/mL against planktonic cells. nih.gov These findings suggest that the halogenated aniline scaffold, to which this compound belongs, is a promising starting point for the development of new antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of Selected Halogenated Anilines

| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (IC50) | Reference |

| 4-Bromo-3-chloroaniline | Uropathogenic E. coli (UPEC) | 200 µg/mL | 10 µg/mL | nih.gov |

| 3,5-Dibromoaniline | Uropathogenic E. coli (UPEC) | 100 µg/mL | 10 µg/mL | nih.gov |

| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 µg/mL | Dosage-dependent suppression | nih.gov |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 µg/mL | Dosage-dependent suppression | nih.gov |

The efficacy of antimicrobial compounds can differ significantly between Gram-positive and Gram-negative bacteria due to differences in their cell wall structure. While many halogenated anilines show broad-spectrum activity, some compounds exhibit preferential activity. For instance, the gold(I) compound auranofin is highly effective at killing Gram-positive bacteria but lacks significant activity against Gram-negative species. nih.govnih.gov This differential activity underscores the importance of testing new compounds against a representative panel of both bacterial types. Indole derivatives synthesized from precursors like this compound have been specifically evaluated against Gram-positive pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). chula.ac.th

Enzyme and Receptor Binding Studies

Derivatives of this compound have been the subject of enzyme and receptor binding studies to elucidate their mechanism of action and to quantify their therapeutic potential. As mentioned previously, 5-chloro-indole derivatives have been shown to be potent inhibitors of EGFR and BRAF kinases, which are critical targets in oncology. mdpi.com

In other areas, indole-based structures are known to interact with a variety of receptors. For example, indolin-2-one derivatives have been synthesized and tested for their binding affinity to dopamine (B1211576) receptor subtypes. nih.gov One such derivative, bearing a piperazinylbutyl side chain, exhibited a remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM, indicating its potential as a selective dopamine D4 receptor ligand. nih.gov Furthermore, studies on other halogenated anilines suggest that a primary mode of their antimicrobial action may be the inhibition of adenylate cyclase, an important bacterial enzyme. nih.gov

Table 3: Enzyme and Receptor Binding Data for Selected Indole Derivatives

| Derivative Class | Target | Measurement | Potency | Reference |

| 5-Chloro-indole-2-carboxylates | EGFRT790M | IC50 | 68 - 89 nM | mdpi.com |

| 5-Chloro-indole-2-carboxylates | BRAFV600E | IC50 | More potent than Erlotinib | mdpi.com |

| Indolin-2-one Derivatives | Dopamine D4 Receptor | Ki | 0.5 nM | nih.gov |

The presence of halogen atoms in a drug candidate is not merely a synthetic convenience; it is a strategic design element that can profoundly influence its biological activity. Halogens modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can directly participate in binding interactions with a biological target. nih.gov

A key mechanism through which chlorine, bromine, and iodine atoms enhance binding affinity is via the formation of "halogen bonds." acs.orgacs.org A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein's active site. acs.org The strength of this interaction increases with the size and polarizability of the halogen atom, following the trend Iodine > Bromine > Chlorine. acs.org

Quantum mechanical calculations estimate that the energy of a halogen bond with a carbonyl oxygen can range from 5.4–7.5 kJ/mol for chlorine to 14.2–17.6 kJ/mol for iodine. acs.org This can translate into a significant increase in binding affinity. In some systems, replacing a hydrogen atom with an iodine atom to form a halogen bond can increase affinity by up to two orders of magnitude. acs.org The presence of both a chlorine and an iodine atom in this compound provides medicinal chemists with two potential halogen bond donors to exploit in rational drug design, allowing for fine-tuning of a ligand's interaction with its target protein or receptor. nih.govnih.gov

Table 4: Relative Contribution of Halogen Bonds to Binding Affinity

| Halogen Bond Type | Estimated Interaction Energy (kJ/mol) | Impact on Affinity vs. Unsubstituted Compound |

| C-Cl···O | 5.4 – 7.5 | ~10-fold increase |

| C-Br···O | 9.0 – 12.1 | ~10 to 50-fold increase |

| C-I···O | 14.2 – 17.6 | Up to 100-fold increase |

Note: Affinity increases are context-dependent and can vary significantly between different protein-ligand systems. acs.org

Exploration of Anticancer Potential

This compound is a key precursor in the synthesis of certain indole derivatives that have been investigated for their anticancer properties. chemimpex.com The utility of this compound stems from its structure as an ortho-iodoaniline, which is a requisite starting material for well-established chemical reactions that form the indole ring system, a core structure in many biologically active molecules.

One of the most significant synthetic routes where this compound is employed is the Larock indole synthesis . This palladium-catalyzed reaction enables the construction of the indole scaffold from an o-iodoaniline and a disubstituted alkyne. researchgate.netmdpi.com The presence of the chloro group at the 5-position of the aniline ring is carried through the synthesis, resulting in a 5-chloro-substituted indole core.

Research has demonstrated that certain 5-chloro-indole-2-carboxylate derivatives exhibit significant antiproliferative activity. nih.gov These compounds have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are known to be over-activated in various malignancies. nih.gov The synthesis of these potent anticancer agents can be initiated from this compound, highlighting its importance as a foundational building block in this area of cancer research.

The general synthetic pathway involves the Larock heteroannulation of this compound with an appropriate alkyne to form the 5-chloro-indole ring. Subsequent chemical modifications can then be performed to produce a variety of derivatives for biological evaluation. The data below summarizes the activity of some 5-chloro-indole-2-carboxylate derivatives, which can be synthesized using this approach.

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound ID | Target Cancer Cell Lines | GI50 (nM) | EGFR Inhibition (IC50, nM) | Anti-BRAFV600E Activity |

|---|---|---|---|---|

| Derivative 3a | Various | 29-78 | 68-89 | Higher than erlotinib |

| Derivative 3b | Various | 29-78 | 68-89 | Higher than erlotinib |

| Derivative 3c | Various | 29-78 | 68-89 | Higher than erlotinib |

| Derivative 3d | Various | 29-78 | 68-89 | Higher than erlotinib |

| Derivative 3e | Various | 29-78 | 68 (most potent) | Most potent of series |

Data synthesized from research on 5-chloro-indole-2-carboxylate derivatives. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Research

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are crucial in the regulation of cellular differentiation, development, and metabolism. nih.gov As such, they are important targets in the research and development of drugs for metabolic diseases.

The synthesis of various PPAR agonists has been a subject of extensive research. Some synthetic strategies involve the creation of biaryl aniline scaffolds. umich.edu While substituted anilines are a general class of building blocks used in medicinal chemistry, a specific, documented application of this compound in the synthesis of PPAR agonists has not been identified in the reviewed scientific literature. The potential for its use in this context remains theoretical, based on the general utility of substituted anilines in creating diverse chemical structures for drug discovery.

Table 2: Key Information on PPAR Agonist Research

| Receptor Subtype | Primary Function | Therapeutic Target For |

|---|---|---|

| PPARα | Regulation of lipid metabolism | Dyslipidemia |

| PPARγ | Regulation of adipogenesis and carbohydrate metabolism | Type 2 Diabetes |

| PPARδ | Regulation of lipid and glucose metabolism | Demyelinating and muscular diseases |

This table provides general information about PPARs. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Methods

The development of environmentally friendly and efficient methods for the synthesis of 5-chloro-2-iodoaniline and its derivatives is a key area of future research. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Emerging trends focus on "green chemistry" approaches to mitigate these issues.

Future research will likely explore:

Catalytic Systems: Investigating novel catalysts to improve the efficiency and selectivity of halogenation and other key reaction steps. This includes the use of transition-metal-free and base-free conditions, such as the decarboxylative iodination of anthranilic acids. rsc.org

Alternative Reagents: Exploring less hazardous and more sustainable halogenating agents to replace traditional ones.

Photocatalysis: Utilizing visible-light-induced photocatalysis to drive synthetic transformations under mild conditions, reducing the need for high temperatures and harsh reagents. beilstein-journals.org

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for creating a diverse range of complex molecules with potential applications in pharmaceuticals and materials science. chemimpex.coma2bchem.com Future research in this area will focus on the development of innovative catalytic systems to facilitate these transformations with high efficiency and selectivity.

Key areas of exploration include:

Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce a wider variety of functional groups at the iodo- and chloro-positions. researchgate.net The development of ligand-free and copper-free Sonogashira cross-coupling reactions presents a more environmentally friendly approach. researchgate.net

C-H Functionalization: Investigating direct C-H functionalization reactions to introduce new bonds without the need for pre-functionalized starting materials, streamlining synthetic routes. nih.govrsc.org

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions, which is critical for the synthesis of biologically active molecules.

Dual Catalysis: Combining different catalytic modes, such as metal catalysis and photocatalysis, to enable novel and efficient transformations. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is fundamental to predicting their reactivity and designing new applications. Future research will leverage advanced analytical techniques for more detailed characterization. d-nb.infoucla.edu

Emerging trends in this area involve:

Multidimensional NMR Spectroscopy: Utilizing advanced NMR techniques to provide detailed information about the three-dimensional structure and conformation of complex derivatives in solution. univie.ac.at

High-Resolution Mass Spectrometry (HRMS): Employing HRMS for precise mass determination, which is essential for confirming the elemental composition of newly synthesized compounds. rsc.orgrsc.org